molecular formula C20H23FN6O B11265376 3-{6-[(4-Fluorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one

3-{6-[(4-Fluorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one

Cat. No.: B11265376
M. Wt: 382.4 g/mol
InChI Key: MIGGSSPWFYVTKT-UHFFFAOYSA-N
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Description

3-{6-[(4-Fluorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one: is a heterocyclic compound with a complex structure. It combines two essential pharmacophores: the triazole ring and the thiadiazine ring. These fused rings contribute to its diverse pharmacological activities.

Preparation Methods

Several synthetic routes lead to the formation of this compound:

Chemical Reactions Analysis

The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions are specific to each reaction type. Major products formed from these reactions depend on the substituents and reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a synthetic intermediate.

    Biology: Potential bioactive properties.

    Medicine: Anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition activities.

    Industry: Its role in drug design and development.

Mechanism of Action

The compound likely exerts its effects through specific molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to other compounds.

    Similar Compounds: Explore related structures, such as other triazolothiadiazines.

Properties

Molecular Formula

C20H23FN6O

Molecular Weight

382.4 g/mol

IUPAC Name

3-[6-[(4-fluorophenyl)methylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C20H23FN6O/c21-16-6-4-15(5-7-16)14-22-17-8-9-18-23-24-19(27(18)25-17)10-11-20(28)26-12-2-1-3-13-26/h4-9H,1-3,10-14H2,(H,22,25)

InChI Key

MIGGSSPWFYVTKT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCC2=NN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)F

Origin of Product

United States

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